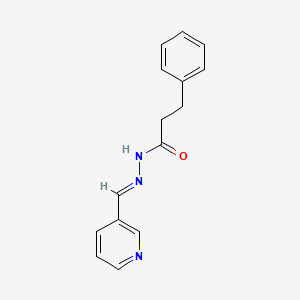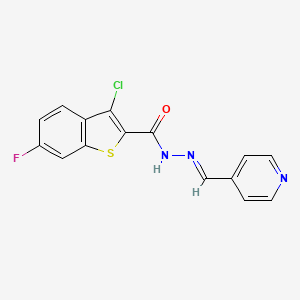![molecular formula C25H33N3O2 B5509915 N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)
N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar piperidine and benzamide derivatives involves multi-step chemical processes that often aim at enhancing certain pharmacological properties. For instance, compounds with potent anti-acetylcholinesterase activity have been synthesized by introducing bulky moieties or specific groups at strategic positions of the benzamide and piperidine structures to increase activity. The basic nature of the piperidine nitrogen atom and the substitution at the benzamide nitrogen atom are crucial for activity enhancement (Sugimoto et al., 1990). Moreover, structural modifications, such as the introduction of phenyl groups or heterobicyclic ring systems, have shown to significantly impact the anti-acetylcholinesterase activity of these compounds (Sugimoto et al., 1992).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives reveals that specific substitutions and the presence of particular moieties significantly influence their biological activity. For instance, the incorporation of morpholine and the strategic placement of phenyl groups enhance the compound's potential as a therapeutic agent. Structural confirmation through methods like IR, 1H-NMR, and EI-MS spectral data supports the identification and characterization of these compounds (Hussain et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide and its derivatives often target enhancing selectivity and potency for desired biological targets. Cycloaddition reactions and modifications in the piperidine and benzamide moieties can lead to significant changes in chemical behavior and biological activity, underscoring the versatility of these compounds in chemical synthesis and drug design (Boyd et al., 1976).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. Crystallography studies provide detailed insights into the molecular conformation and intermolecular interactions, which are essential for understanding the compound's behavior in biological systems (Lu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are key to the therapeutic potential of N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide derivatives. Studies focusing on their interaction with enzymes and receptors highlight the importance of specific structural features for binding affinity and activity modulation (Zhou et al., 2008).
科学的研究の応用
Synthesis and Anti-Acetylcholinesterase Activity
Researchers have synthesized a series of derivatives related to N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide and evaluated their anti-acetylcholinesterase (anti-AChE) activity. Modifications to the benzamide moiety, particularly substituting with bulky groups or introducing alkyl or phenyl groups at the nitrogen atom of benzamide, significantly enhanced activity. This enhancement suggests the critical role of the nitrogen atom's basic quality in the piperidine ring for increased activity. Among these compounds, specific derivatives demonstrated potent inhibitory effects on acetylcholinesterase, making them candidates for antidementia agent development (Sugimoto et al., 1990).
Structural Activity Relationships (SAR)
Further exploration into the structural activity relationships (SAR) of these derivatives revealed that introducing a phenyl group on the nitrogen atom of amide moieties resulted in compounds with enhanced anti-AChE activity. This research underscores the importance of structural modifications in achieving potent enzyme inhibition, which could have implications for treating conditions like Alzheimer's disease (Sugimoto et al., 1992).
Synthesis and Characterization of Derivatives
The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been reported. These derivatives were synthesized through an efficient and straightforward method, indicating the compound's versatility in forming various chemical structures. Such synthetic versatility could be beneficial for creating a wide range of molecules for different therapeutic areas (Bhat et al., 2018).
Antiinflammatory Activity
Research on ibuprofen analogs, including derivatives containing morpholine and piperidine, has been conducted to evaluate their antiinflammatory activity. Some of these synthesized compounds showed potent antiinflammatory activity, suggesting their potential as therapeutic agents for inflammatory conditions (Rajasekaran et al., 1999).
Coordination Chemistry and Bioactivity
Studies on the coordination chemistry of copper (II) with ligands containing morpholine/piperidine and their antifungal activity highlight the compound's utility in developing metal-based therapeutics. These studies provide insights into how modifying the chemical structure can influence biological activity and metal coordination, offering avenues for creating novel antimicrobial agents (Weiqun et al., 2005).
特性
IUPAC Name |
N-[1-[4-(4-methylpiperidin-1-yl)phenyl]ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-19-11-13-27(14-12-19)23-7-3-21(4-8-23)20(2)26-25(29)22-5-9-24(10-6-22)28-15-17-30-18-16-28/h3-10,19-20H,11-18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUWNUGMXNMBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)C(C)NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[4-(4-methylpiperidin-1-yl)phenyl]ethyl}-4-(morpholin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B5509842.png)


![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)
![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)
![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)
![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)
![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5509896.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)

